Hexa-1,3,5-trien-3-ol

Description

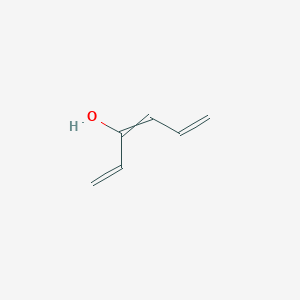

Structure

2D Structure

3D Structure

Properties

CAS No. |

691401-67-9 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

hexa-1,3,5-trien-3-ol |

InChI |

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5,7H,1-2H2 |

InChI Key |

ZOTWXDHBOOGPTD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C(C=C)O |

Origin of Product |

United States |

Computational and Theoretical Investigations of Hexa 1,3,5 Trien 3 Ol

Quantum Chemical Characterization of Electronic Structure and Bonding

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Landscape

The molecular geometry of hexa-1,3,5-trien-3-ol, like its parent compound 1,3,5-hexatriene (B1211904), exhibits conformational complexity due to the rotation around the C-C single bonds. Computational studies on 1,3,5-hexatriene using methods like restricted Hartree-Fock calculations have identified multiple stable and metastable conformers. The most stable conformers typically adopt trans configurations about the C-C single bonds. For this compound, the presence of the hydroxyl group at the C3 position introduces additional conformational possibilities and influences the relative energies of the different conformers.

Ab initio and Density Functional Theory (DFT) are powerful computational tools to explore the molecular geometry and conformational landscape of molecules. These methods can predict key structural parameters such as bond lengths and angles. For this compound, DFT calculations would likely be performed to optimize the geometry of various conformers and to determine their relative stabilities. A plausible set of optimized geometrical parameters for the most stable conformer of this compound, based on DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set), is presented in the table below. The presence of the electron-donating hydroxyl group is expected to slightly alter the bond lengths around the C3 carbon compared to unsubstituted hexatriene.

| Parameter | Calculated Value |

|---|---|

| C1=C2 Bond Length | 1.34 Å |

| C2-C3 Bond Length | 1.46 Å |

| C3-C4 Bond Length | 1.46 Å |

| C4=C5 Bond Length | 1.35 Å |

| C5-C6 Bond Length | 1.45 Å |

| C3-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

| ∠C1-C2-C3 Angle | 123° |

| ∠C2-C3-C4 Angle | 120° |

| ∠C3-C4-C5 Angle | 122° |

| ∠C2-C3-O Angle | 109° |

Analysis of Molecular Orbitals (MOs) and Pi-Electron Delocalization in the Hexa-1,3,5-triene Framework

The electronic structure of this compound is characterized by an extended π-electron system. The six carbon atoms of the hexatriene backbone each contribute a p-orbital to form six π molecular orbitals (MOs): ψ₁, ψ₂, ψ₃, ψ₄, ψ₅, and ψ₆. chadsprep.com The three lowest energy orbitals (ψ₁, ψ₂, and ψ₃) are bonding MOs, while the three higher energy orbitals (ψ₄, ψ₅, and ψ₆) are anti-bonding MOs. chadsprep.com In the ground state, the six π-electrons occupy the three bonding MOs.

The hydroxyl group at the C3 position influences the π-electron delocalization. The oxygen atom possesses lone pairs of electrons that can participate in resonance with the π-system of the hexatriene backbone. This is known as the +R (resonance) effect, where the hydroxyl group acts as an electron-donating group, increasing the electron density in the conjugated system. quora.com This delocalization can affect the stability and reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of the molecule. In the ground state of hexa-1,3,5-triene, ψ₃ is the HOMO and ψ₄* is the LUMO. libretexts.org The energy difference between the HOMO and LUMO is a key factor in determining the wavelength of light absorbed in UV-Vis spectroscopy.

| Molecular Orbital | Number of Nodes | Type |

|---|---|---|

| ψ₁ | 0 | Bonding |

| ψ₂ | 1 | Bonding |

| ψ₃ (HOMO) | 2 | Bonding |

| ψ₄* (LUMO) | 3 | Anti-bonding |

| ψ₅ | 4 | Anti-bonding |

| ψ₆ | 5 | Anti-bonding |

Theoretical Prediction of Spectroscopic Signatures

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

The table below presents a selection of predicted vibrational frequencies for this compound. These values are based on typical frequency ranges for the functional groups present and the known vibrational modes of 1,3,5-hexatriene.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | ~3300-3600 (broad) | IR |

| C-H Stretch (vinylic) | ~3010-3090 | IR, Raman |

| C=C Stretch (conjugated) | ~1580-1650 | IR, Raman |

| C-O Stretch | ~1050-1150 | IR |

| C-H Bend (out-of-plane) | ~890-990 | IR |

Electronic Excitation Spectra and UV-Vis Absorbance Predictions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For conjugated systems like this compound, the most significant electronic transition is typically the π to π* transition from the HOMO to the LUMO. The experimental UV-Vis absorption maximum (λmax) for 1,3,5-hexatriene is approximately 258 nm.

The introduction of a hydroxyl group, an auxochrome, is expected to cause a shift in the λmax. Auxochromes can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. The lone pairs on the oxygen atom of the hydroxyl group can extend the conjugation, which generally leads to a bathochromic shift. Time-dependent DFT (TD-DFT) is a common computational method for predicting electronic excitation energies and UV-Vis spectra. respectprogram.orgscience.gov

| Compound | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| This compound | ~265 | π → π* |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations for Structural Verification

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted shifts can then be compared to experimental data to verify the structure of a compound.

For this compound, the predicted ¹H NMR spectrum would show signals for the vinylic protons, the proton on the carbon bearing the hydroxyl group (the carbinol proton), and the hydroxyl proton. The predicted ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the hexatriene backbone. The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative oxygen atom will deshield the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). libretexts.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | ~5.1-5.3 | ~117 |

| C2 | ~6.0-6.3 | ~135 |

| C3 | ~4.1-4.5 | ~70 |

| C4 | ~5.8-6.1 | ~132 |

| C5 | ~6.1-6.4 | ~130 |

| C6 | ~5.0-5.2 | ~119 |

| O-H | ~1.5-4.0 (variable, broad) | - |

Computational Studies of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. Through theoretical models and calculations, researchers can explore high-energy transition states, map out reaction mechanisms, and predict the influence of the molecular environment on chemical behavior. These studies offer insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis for Pericyclic Reactions (e.g., Electrocyclization, Cycloaddition)

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of conjugated systems like hexa-1,3,5-triene. numberanalytics.com Computational studies, particularly using Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanisms of these reactions. nih.govnih.gov

The electrocyclization of the parent molecule, (Z)-hexa-1,3,5-triene, to 1,3-cyclohexadiene (B119728) is a well-studied example. nih.gov It is a concerted reaction governed by orbital symmetry rules. numberanalytics.com Computational analyses have optimized the geometries of the reactants, products, and, crucially, the transition structures connecting them. nih.gov For the parent triene, these calculations predict the activation energy for this ring-closing reaction.

The introduction of a hydroxyl group at the C-3 position, creating this compound, significantly influences this reactivity. Theoretical studies on heteroatom-substituted hexatrienes show that the presence of an oxygen atom can lower the activation energy for electrocyclization. nih.gov This is attributed to the involvement of the oxygen's lone pair, which facilitates the crucial interaction between the terminal carbon atoms (C1 and C6) that form a new sigma bond in the cyclic product. nih.gov

Computational studies using the B3LYP hybrid density functional have systematically investigated the effect of various substituents on the activation barriers of hexatriene electrocyclization. nih.gov Electron-donating groups, such as the hydroxyl group (-OH), have been shown to decrease the activation barrier, thereby accelerating the reaction. nih.govresearchgate.net This effect is most pronounced when substituents are placed at positions that directly participate in the electronic reorganization of the transition state.

Table 1: Calculated Effects of Substituents on the Activation Energy of Hexatriene Electrocyclization

This table summarizes findings from computational studies on how different substituent groups affect the energy barrier for the electrocyclization reaction of 1,3,5-hexatrienes. Lower values indicate a faster reaction.

| Substituent Group | Position on Triene | Effect on Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| -NH2 (Electron Donating) | C1 | -2.3 | nih.gov |

| -OH (Electron Donating) | (Generic) | -0.7 to -2.4 | researchgate.net |

| -CO2Me (Electron Withdrawing) | C4 | -7.0 | nih.gov |

| -NO2 (Electron Withdrawing) | C2 | -17 to -25 | nih.gov |

Beyond electrocyclization, the conjugated system of this compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. pearson.comresearchgate.net Theoretical studies of these reactions help predict their feasibility, stereoselectivity, and the structure of the resulting cyclic adducts. researchgate.net

Investigation of Isomerization and Tautomerization Mechanisms Involving the Hydroxyl Group

This compound is an enol (a compound with a hydroxyl group attached to a double-bonded carbon) and can exist in equilibrium with its keto tautomer, hexa-1,5-dien-3-one. orgoreview.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. masterorganicchemistry.com

Keto-Enol Equilibrium: Hexa-1,5-dien-3-one (Keto form) ⇌ this compound (Enol form)

In most simple aldehyde and ketone systems, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). orgoreview.com However, for this compound, the enol form gains significant stability from the extended π-conjugation across the three double bonds. masterorganicchemistry.com Computational studies on similar systems, like 1,3-dicarbonyls, have shown that factors such as conjugation and intramolecular hydrogen bonding can stabilize the enol tautomer, sometimes making it the predominant form at equilibrium. masterorganicchemistry.comlibretexts.org Quantum chemical calculations on substituted polyhydroxybenzene systems, which also exhibit tautomerism, have quantified the influence of intramolecular hydrogen bonds and solvent effects on the relative stabilities of the keto and enol forms. rsc.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base, and computational models can map the potential energy surfaces for these mechanisms. orgoreview.commasterorganicchemistry.com

Base-Catalyzed Tautomerism: A base removes the α-proton (from C-4) of the keto form to create an enolate intermediate, which is then protonated on the oxygen atom to yield the enol. orgoreview.com

Acid-Catalyzed Tautomerism: An acid protonates the carbonyl oxygen of the keto form, and a subsequent deprotonation at the α-carbon by a base (like water) yields the enol. libretexts.org

Computational analysis of the electron distribution in a related molecule, hexa-1,3,5-trien-1-ol, reveals the characteristic oscillating pattern of charge and bond order along the conjugated chain, which is fundamental to understanding its reactivity and tautomeric behavior. mdpi.com

Solvent Effects on Molecular Conformation and Reaction Energetics

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Computational studies often incorporate solvent effects using various models to provide a more accurate picture of reaction dynamics in solution. researchgate.net

For conjugated systems like hexatrienes, rotation around the single bonds leads to different conformers (e.g., tZt, cZt, cZc). Computational studies on the parent 1,3,5-hexatriene have shown that the solvent environment directly influences the rate of interconversion between these conformers. For instance, the relaxation from a strained conformation to a more stable one occurs significantly faster in alcohol solvents (on a picosecond timescale) compared to alkane solvents. This is due to the intermolecular interactions, such as hydrogen bonding, between the solute and the polar solvent molecules, which can alter the energy barriers for rotation. researchgate.net

Table 2: Solvent Influence on Conformational Isomerization Barriers of 1,3,5-Hexatriene

This table presents computationally and experimentally determined data on how solvent type affects the energy barriers for conformational changes in the parent hexatriene system, illustrating the role of solvent polarity.

| Isomerization Process | Solvent Type | Apparent Barrier (kJ/mol) | Reference |

|---|---|---|---|

| cZt → tZt | Alcohols (Polar, Protic) | 17.4 | |

| cZt → tZt | Alkanes (Nonpolar) | 23.5 |

Solvents also affect reaction energetics. A polar solvent can preferentially stabilize a polar transition state more than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. researchgate.net In the case of the keto-enol tautomerism of this compound, a polar, protic solvent could stabilize the more polar enol form through hydrogen bonding, shifting the equilibrium. rsc.org Quantum chemical calculations that include implicit solvent models have demonstrated that accounting for the solvent is crucial for accurately predicting the relative stabilities of tautomers and the energy profiles of their interconversion. rsc.org

Advanced Spectroscopic Characterization and Structural Confirmation

Electronic Absorption and Vibrational Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic structure of conjugated systems. In Hexa-1,3,5-trien-3-ol, the alternating sequence of three double bonds and two single bonds forms a conjugated π-electron system, which acts as a chromophore—the part of the molecule responsible for absorbing UV or visible light.

The absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extent of conjugation directly influences the energy gap between these orbitals; longer conjugated systems have smaller energy gaps, resulting in the absorption of longer wavelengths of light. study.com

For the parent hydrocarbon, 1,3,5-hexatriene (B1211904), the maximum absorption (λmax) occurs at approximately 257 nm. The presence of a hydroxyl (-OH) group directly on the conjugated system in this compound modifies this absorption. The -OH group acts as an auxochrome, a group that, when attached to a chromophore, alters the λmax and the intensity of the absorption. The lone pair of electrons on the oxygen atom can participate in resonance with the π-system, effectively extending the conjugation. This extension leads to a decrease in the HOMO-LUMO energy gap and a shift of the λmax to a longer wavelength, known as a bathochromic or "red" shift. The Woodward-Fieser rules can be used to empirically predict the λmax for such substituted polyenes. amrita.eduyoutube.com

Table 1: Predicted UV-Vis Absorption Maximum (λmax) for this compound

| Compound | Base λmax (Acyclic Triene) | Contribution of -OH group | Predicted λmax |

|---|---|---|---|

| Hexa-1,3,5-triene | ~257 nm | N/A | ~257 nm |

Note: The exact value of the bathochromic shift depends on the solvent and the specific geometry of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and the molecular backbone of this compound.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The most prominent and easily identifiable feature in the IR spectrum of this compound would be the O-H stretching vibration of the alcohol group. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. libretexts.orgpressbooks.pubopenstax.org Other key absorptions include the stretching of the conjugated C=C bonds, which are expected in the 1600-1650 cm⁻¹ region, and the vinylic =C-H stretching vibrations, which appear just above 3000 cm⁻¹. libretexts.org

Raman Spectroscopy excels in detecting vibrations of non-polar bonds and is therefore highly sensitive to the C=C and C-C bonds that form the conjugated backbone of the molecule. The C=C stretching modes in polyenes give rise to very intense Raman bands, typically in the 1500-1650 cm⁻¹ region. royalsocietypublishing.orgnih.gov The C-C single bond stretching within the conjugated system also produces a strong band around 1100-1200 cm⁻¹. nih.gov The high intensity of these bands makes Raman spectroscopy an excellent tool for confirming the presence and nature of the conjugated system, even at low concentrations. royalsocietypublishing.org

Table 2: Key Vibrational Modes for this compound

| Functional Group/Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak | Strong (IR) |

| =C-H (Vinylic) | Stretching | 3010-3100 | Moderate | Moderate (IR) |

| C=C (Conjugated) | Stretching | ~1600-1650 | ~1500-1650 | Moderate (IR), Strong (Raman) |

| C-C (in Conjugated System) | Stretching | Weak | ~1100-1200 | Strong (Raman) |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. While this compound itself may be a liquid or a low-melting solid, making single-crystal X-ray diffraction challenging, the technique is invaluable for studying its solid derivatives, such as esters (e.g., benzoate, p-nitrobenzoate) or complexes with metal ions.

Analysis of a suitable derivative would unambiguously confirm:

Molecular Geometry : Precise measurements of all bond lengths and angles, confirming the planarity or non-planarity of the hexatriene backbone.

Stereochemistry : Absolute confirmation of the configuration (E or Z) at each of the double bonds.

Conformation : The preferred rotational arrangement (conformation) of the molecule in the solid state.

Intermolecular Interactions : Detailed insight into the crystal packing, revealing how molecules interact with each other through forces like hydrogen bonding (involving the hydroxyl group) and van der Waals interactions.

This level of detail is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties.

In Situ and Low-Temperature Spectroscopic Methods for Transient Species Characterization

The study of reactive or unstable species derived from this compound often requires specialized techniques that can capture molecular information under non-standard conditions.

Low-Temperature Spectroscopy : By cooling the sample to cryogenic temperatures (e.g., using liquid nitrogen or helium), molecular motion is significantly reduced. oxinst.com This has several benefits:

Spectral Sharpening : Vibrational and electronic absorption bands become sharper and better resolved, revealing fine structure that is obscured at room temperature.

Trapping Intermediates : Unstable reaction intermediates or transient species, which would rapidly decompose at ambient temperatures, can be trapped and stabilized for spectroscopic study. acs.org This is particularly useful for studying photochemical reaction pathways or conformational isomers that are in rapid equilibrium at room temperature.

In Situ Spectroscopy : Techniques like in situ FTIR (e.g., ReactIR) allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. mt.commt.comyoutube.com An IR probe inserted directly into the reaction vessel continuously collects spectra, tracking the concentration changes of reactants, intermediates, and products. This method could be used to study the formation of this compound or to monitor its subsequent reactions, such as oxidation. For instance, the oxidation of conjugated trienols is a known process in biological systems, and in situ methods are ideal for elucidating the kinetics and mechanisms of such transformations. nih.gov

Table 3: Applications of Advanced Spectroscopic Methods

| Technique | Application | Information Gained |

|---|---|---|

| Low-Temperature Spectroscopy | Analysis of unstable conformers or reactive species. | High-resolution spectra, characterization of transient intermediates, detailed electronic and vibrational structure. oxinst.com |

| In Situ FTIR Spectroscopy | Real-time monitoring of synthesis or degradation reactions. | Reaction kinetics, identification of intermediates, mechanism elucidation, process optimization. mt.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Synthesis and Investigation of Analogues and Derivatives

Modification of the Polyene Backbone

The synthesis of substituted hexa-1,3,5-trienols can be achieved through various established synthetic methodologies, allowing for the introduction of a wide range of substituents at different positions along the carbon chain. Commonly employed strategies include organometallic additions to unsaturated carbonyl compounds and olefination reactions.

One plausible approach involves the addition of organometallic reagents, such as Grignard or organolithium compounds, to α,β-unsaturated dienones. For instance, the reaction of a substituted divinyl ketone with an appropriate organometallic reagent would yield a tertiary alcohol, a substituted hexa-1,3,5-trien-3-ol. The choice of the organometallic reagent determines the nature of the substituent introduced at the C3 position.

Alternatively, the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide powerful tools for the stereoselective formation of carbon-carbon double bonds. organic-chemistry.org These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of substituted hexatrienols, a substituted phosphorus ylide could be reacted with an α,β-unsaturated aldehyde, or a phosphonate (B1237965) ester could be condensed with a dienal, followed by reduction of the resulting ketone to the desired alcohol. The stereochemistry of the newly formed double bond can often be controlled by the choice of reaction conditions and the nature of the ylide. nih.gov

A summary of potential synthetic routes is presented in the table below.

| Reaction Type | Reactants | Product | Notes |

| Grignard Reaction | Substituted divinyl ketone, Organomagnesium halide (R-MgX) | Substituted this compound | Introduces substituent 'R' at the C3 position. |

| Wittig Reaction | Substituted phosphorus ylide, α,β-Unsaturated aldehyde | Substituted Hexa-1,3,5-trienol | Stereochemistry of the double bond can be controlled. |

| Horner-Wadsworth-Emmons | Phosphonate ester, Dienal | Substituted Hexa-1,3,5-trienone (precursor) | Typically affords (E)-alkenes; subsequent reduction is required. |

Extending the length of the conjugated polyene system in polyenols is a strategy employed to modify their electronic and optical properties. The synthesis of longer polyenols can be approached through iterative olefination reactions, where the carbon chain is systematically built up.

For example, a Wittig or Horner-Wadsworth-Emmons reaction can be used to couple a shorter polyenal with a suitable phosphorus ylide or phosphonate ester, respectively, to add additional double bonds to the conjugated system. The resulting longer polyenal can then be reduced to the corresponding polyenol. Protecting group strategies are often necessary to mask the hydroxyl group during these synthetic steps to prevent unwanted side reactions. jocpr.comorganic-chemistry.orgwikipedia.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers), which are stable under the basic conditions of many olefination reactions and can be readily removed under acidic conditions or with a fluoride (B91410) source. nih.gov

Another approach involves the use of organometallic coupling reactions, such as the Suzuki or Stille coupling, to link smaller polyene fragments. This requires the pre-functionalization of the fragments with appropriate groups, such as boronic acids or stannanes, and halides or triflates.

Variation in Hydroxyl Group Position and Multi-Hydroxylation

The constitutional isomers of hexatrienol, namely hexa-1,3,5-trien-1-ol, hexa-1,3,5-trien-2-ol, and this compound, exhibit distinct chemical and physical properties due to the different placement of the hydroxyl group along the conjugated hexatriene backbone. While comprehensive comparative studies are not extensively documented in the literature, their individual properties can be inferred from general principles of organic chemistry and spectroscopic data. nih.govnih.gov

Hexa-1,3,5-trien-1-ol is a primary alcohol, hexa-1,3,5-trien-2-ol is a secondary alcohol, and This compound is also a secondary alcohol. The position of the hydroxyl group influences the electronic distribution within the molecule and its reactivity. For instance, the hydroxyl group in the -1 and -3 positions is allylic, which can affect the reactivity of both the alcohol and the adjacent double bonds.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be expected to clearly distinguish between these isomers.

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the protons would be unique for each isomer. The proton on the carbon bearing the hydroxyl group (the carbinol proton) would have a characteristic chemical shift and coupling pattern depending on its neighboring protons. For example, in hexa-1,3,5-trien-1-ol, this would be a multiplet further downfield due to the deshielding effect of the oxygen. The integration of the signals would also confirm the number of protons in each environment. creative-biostructure.comyoutube.com

¹³C NMR Spectroscopy: The chemical shift of the carbon atom attached to the hydroxyl group would be significantly different for each isomer, appearing in the typical range for alcohols (around 50-80 ppm). openochem.org

Infrared Spectroscopy: All three isomers would exhibit a characteristic broad O-H stretching absorption in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. libretexts.orgpressbooks.pub The C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ region, might show subtle differences between the primary and secondary alcohols. The fingerprint region would also display unique patterns for each isomer.

| Isomer | Class of Alcohol | Expected ¹H NMR Features (Carbinol Proton) | Expected ¹³C NMR (Carbinol Carbon) |

| Hexa-1,3,5-trien-1-ol | Primary | Multiplet, deshielded | ~60-65 ppm |

| Hexa-1,3,5-trien-2-ol | Secondary | Multiplet, deshielded | ~65-75 ppm |

| This compound | Secondary | Multiplet, deshielded | ~65-75 ppm |

The introduction of multiple hydroxyl groups onto a hexatriene framework leads to the formation of polyol derivatives, such as diols and triols. These can be synthesized through the dihydroxylation of the double bonds in the hexatriene system. chemistrysteps.com

Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate to deliver two hydroxyl groups to the same face of a double bond. wikipedia.org

Anti-dihydroxylation can be accomplished via the epoxidation of a double bond with a peroxy acid (e.g., m-CPBA), followed by acid-catalyzed ring-opening of the epoxide. This two-step process results in the addition of two hydroxyl groups to opposite faces of the original double bond.

The regioselectivity of dihydroxylation on a conjugated system like hexatriene can be complex. The reactivity of each double bond towards dihydroxylation may vary depending on steric and electronic factors. For instance, the terminal double bonds might be more sterically accessible. By controlling the stoichiometry of the dihydroxylating agent, it may be possible to selectively functionalize one or two of the double bonds. The synthesis of a hexatrienetriol would likely involve a starting material that already contains one or more hydroxyl groups, followed by the dihydroxylation of a remaining double bond. d-nb.info

| Reaction | Reagents | Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Two -OH groups added to the same face of the double bond. |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Two -OH groups added to the same face of the double bond. |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Two -OH groups added to opposite faces of the double bond. |

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives with modified properties. Standard reactions for alcohols can be applied, although the presence of the conjugated polyene system may influence reactivity and require careful selection of reaction conditions.

Etherification: The formation of ethers can be accomplished under basic conditions via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide or other suitable electrophile to form the ether linkage. Acid-catalyzed dehydration of the alcohol can also lead to symmetrical ethers, though this method is less controlled and can lead to side reactions with the polyene system. masterorganicchemistry.com

Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. youtube.comyoutube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. For more sensitive substrates, the use of a more reactive acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct, is preferred. organic-chemistry.org

Acylation is a specific type of esterification where an acyl group is introduced. This is typically achieved using an acyl halide or anhydride. mdpi.com

The table below summarizes common functionalization reactions for the hydroxyl group.

| Reaction | Reagents | Functional Group Formed |

| Etherification | 1. NaH 2. R-X (Alkyl halide) | Ether (-OR) |

| Esterification | R-COOH, H⁺ catalyst | Ester (-OOCR) |

| Acylation | R-COCl, Pyridine | Ester (-OOCR) |

Etherification and Esterification for Stability or Specific Reactivity

The conversion of the hydroxyl group of this compound into an ether or an ester is a key strategy for modifying the compound's stability and tuning its reactivity. As a tertiary alcohol, it is prone to elimination reactions, particularly under acidic conditions.

Etherification: Standard etherification methods must be carefully selected to avoid dehydration of the tertiary alcohol, which would lead to the formation of undesired polyenes.

Williamson Ether Synthesis: This method, involving the reaction of an alkoxide with an alkyl halide, is challenging for producing ethers from tertiary alcohols. masterorganicchemistry.com The alkoxide of this compound would be a strong base, and its reaction with primary alkyl halides could proceed via an S(_N)2 mechanism. However, reactions with secondary or tertiary alkyl halides would likely result in competing E2 elimination reactions. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Ether Synthesis: The reaction of this compound with another alcohol under acidic conditions is generally not a viable method for preparing unsymmetrical ethers. Tertiary alcohols readily dehydrate in the presence of acid to form alkenes via an E1 mechanism. libretexts.orglibretexts.org However, ethers can be formed via S(_N)1-type reactions where the alcohol traps a stable carbocation generated from another tertiary alkyl halide or an alkene under acidic conditions. masterorganicchemistry.com

Esterification: Esterification of this compound also requires careful consideration of reaction conditions to suppress side reactions.

Fischer Esterification: The classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol with a strong acid catalyst, is often unsuitable for tertiary alcohols like this compound. commonorganicchemistry.commasterorganicchemistry.com The acidic conditions promote rapid dehydration of the alcohol. chemistrysteps.comscienceinfo.com This elimination pathway competes with, and often dominates, the desired ester formation.

Alternative Methods: To circumvent the issue of dehydration, milder, non-acidic methods are preferable. One such approach is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), allowing the reaction to proceed under neutral conditions. commonorganicchemistry.com Another strategy involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then react with the alcohol under basic conditions. masterorganicchemistry.com A patented process also suggests that the direct esterification of certain unsaturated tertiary alcohols with carboxylic acids can be achieved in the presence of a sulfonic acid cation exchange resin catalyst at low temperatures. google.com

The choice of etherification or esterification method significantly impacts the stability of the resulting molecule. Converting the hydroxyl group to an ether or ester can protect it from oxidation and prevent its participation in hydrogen bonding, thereby altering the molecule's physical and chemical properties.

| Reaction Type | Method | Applicability to this compound | Primary Challenge |

|---|---|---|---|

| Etherification | Williamson Synthesis | Limited; best with primary alkyl halides | Competing E2 elimination with secondary/tertiary halides masterorganicchemistry.comlibretexts.org |

| Acid-Catalyzed Dehydration | Not suitable for symmetrical ethers | Rapid E1 elimination to form alkenes libretexts.orglibretexts.org | |

| Esterification | Fischer Esterification | Poorly suited | Acid-catalyzed dehydration chemistrysteps.comscienceinfo.com |

| Steglich / Acyl Chloride | Suitable alternative | Avoids strongly acidic conditions commonorganicchemistry.commasterorganicchemistry.com |

Applications in Chromophore and Dye Synthesis

The extended and conjugated π-electron system of the hexa-1,3,5-triene backbone is a fundamental chromophore, the part of a molecule responsible for its color. By modifying this core structure or incorporating it into larger molecular systems, it is possible to design and synthesize a wide variety of dyes with tailored optical properties.

The polyene chain is a critical component in many classes of synthetic dyes, including the widely used cyanine (B1664457) and merocyanine (B1260669) dyes. nih.goviaea.orgresearchgate.net The color of these dyes is determined by the length of the conjugated polyene chain and the nature of the end groups attached to it.

Cyanine Dyes: These dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic groups. The synthesis of cyanine dyes often involves the stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. nih.govacs.org Derivatives of this compound could potentially serve as precursors for the polymethine bridge in such syntheses.

Merocyanine Dyes: In merocyanine dyes, the polyene chain connects a nitrogen-containing heterocycle (an electron donor) to a carbonyl-containing group (an electron acceptor). iaea.orgresearchgate.net This donor-acceptor structure leads to interesting photophysical properties. The synthesis of merocyanines can involve the Knoevenagel condensation of an activated donor or acceptor hemicyanine with a suitable partner. researchgate.net Polyenals derived from the oxidation of polyene alcohols are key intermediates in these synthetic routes.

The hydroxyl group of this compound provides a reactive handle for covalently linking the triene chromophore to other molecular fragments or surfaces. For example, after conversion to an ether or ester bearing a suitable functional group, the molecule could be incorporated into a polymer backbone or attached to a biological molecule. rsc.org The presence of auxochromic groups, such as the hydroxyl group, can influence the absorption wavelength and intensity of the chromophore. researchgate.net

| Dye Class | Structural Feature | Synthetic Relevance of Polyene Alcohols |

|---|---|---|

| Cyanine Dyes | Polymethine chain between two N-heterocycles | Can serve as precursors for the polymethine bridge nih.govacs.org |

| Merocyanine Dyes | Polyene chain connecting donor and acceptor groups | Oxidized derivatives (polyenals) are key intermediates iaea.orgresearchgate.net |

| Functional Dyes | Chromophore with reactive handles | The -OH group allows for covalent attachment to other structures |

Broader Academic and Research Implications

Contributions to Fundamental Organic Chemistry Principles

Hexa-1,3,5-trien-3-ol serves as an important molecule for illustrating and investigating core concepts in organic chemistry, particularly those related to electronic structure and stereochemistry.

Understanding of Conjugation, Aromaticity, and Delocalization in Polyunsaturated Systems

The arrangement of alternating single and multiple bonds in this compound results in a conjugated system of overlapping p-orbitals. wikipedia.org This conjugation leads to the delocalization of π-electrons across the carbon backbone, which in turn influences the molecule's stability and reactivity. wikipedia.org The study of such systems is crucial for understanding the electronic structure of a wide range of organic molecules. bme.hu

The delocalized electrons in conjugated systems like this compound can be excited to higher energy levels by absorbing light of specific wavelengths. wikipedia.org This property is fundamental to the color of many organic compounds and is a key principle in UV-Vis spectroscopy. The analysis of the electronic transitions in polyenes helps to refine theoretical models of electronic structure, such as the Hückel method. wikipedia.org

While this compound is an acyclic, linear conjugated system, its study provides a valuable contrast to cyclic aromatic compounds. Aromaticity requires a cyclic, planar, and fully conjugated system with a specific number of π-electrons (Hückel's rule). By comparing the properties of linear polyenes with their cyclic counterparts, a deeper understanding of the unique stability and reactivity conferred by aromaticity is achieved.

The electronic properties of conjugated systems can be explored through various computational and experimental techniques. Quantum-chemical calculations can model the molecular orbitals and predict the electronic transitions, providing insights into the extent of delocalization and the contributions of different atomic orbitals. bme.huub.edu

Table 1: Comparison of Key Electronic Properties

| Property | Hexa-1,3,5-triene | Benzene (for comparison) |

| System Type | Acyclic, Conjugated Polyene | Cyclic, Aromatic |

| Number of π-electrons | 6 | 6 |

| Delocalization | Across the linear chain | Throughout the ring |

| Aromaticity | No | Yes |

| Relative Stability | Less stable than benzene | Exceptionally stable |

Advancing Stereochemical Control in Complex Molecule Synthesis

The synthesis of specific stereoisomers of this compound presents a significant challenge and, in doing so, drives the development of new synthetic methodologies. The presence of multiple double bonds and a stereocenter at the alcohol-bearing carbon means that several geometric (E/Z) and enantiomeric (R/S) isomers are possible. Achieving high levels of stereocontrol in the synthesis of such molecules is a key goal in modern organic chemistry.

The development of diastereoselective reactions is crucial for controlling the relative stereochemistry of different stereocenters within a molecule. youtube.com For polyunsaturated systems, this extends to controlling the geometry of the double bonds. For instance, creating a specific isomer of this compound would require precise control over the formation of each double bond and the stereochemistry of the alcohol group.

The "chiral pool" is a collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.orgstudysmarter.co.uk Unsaturated alcohols are a part of this chiral pool and can be used to introduce chirality into a synthetic sequence. nih.gov The principles of chiral pool synthesis can be applied to the preparation of enantiomerically enriched this compound. youtube.com

Furthermore, the development of stereoselective polyene cyclization cascades, which can be initiated by alcohols, offers a powerful strategy for constructing complex polycyclic structures with a high degree of stereocontrol. nih.gov While not a direct synthesis of this compound, these reactions highlight the importance of understanding and controlling the stereochemistry of polyunsaturated alcohols as precursors to complex molecular architectures. nih.gov

Role as Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

Polyene structures are found in a wide variety of natural products and pharmaceuticals, many of which exhibit important biological activities. mdpi.comclinicalgate.com The synthesis of these complex molecules often relies on the use of smaller, functionalized building blocks that can be assembled in a controlled manner. nih.gov this compound represents a potential precursor or intermediate in the synthesis of such compounds.

The combination of a conjugated system and a reactive hydroxyl group makes this compound a versatile synthetic intermediate. The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. libretexts.org The conjugated diene portion of the molecule can participate in a variety of reactions, including cycloadditions (such as the Diels-Alder reaction), to build more complex cyclic systems.

Many natural products are synthesized in nature and in the lab through pathways that involve polyene intermediates. rsc.orgrsc.org For example, polyene cyclization reactions are a key step in the biosynthesis of many steroids and terpenes. nih.gov While specific examples of this compound as a direct intermediate in a named natural product synthesis are not prevalent in the literature, its structural motif is present in numerous larger molecules. The development of efficient methods for the synthesis of functionalized polyenes is therefore of great importance to the field of total synthesis. nih.gov

Potential for Materials Science and Organic Electronics Research

The electronic and structural properties of conjugated organic molecules are of great interest in the field of materials science, particularly for applications in organic electronics.

Conjugated Systems for Optoelectronic Applications

The delocalized π-electron systems of conjugated molecules are responsible for their unique optical and electronic properties. diva-portal.org These materials can absorb and emit light, and they can also transport charge, making them suitable for use in a variety of optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). diva-portal.org

The specific properties of a conjugated material, such as its absorption and emission wavelengths and its charge carrier mobility, are determined by its molecular structure. dtic.mil By systematically modifying the structure of a conjugated molecule, it is possible to tune its properties for a specific application. This compound, as a simple functionalized polyene, can serve as a model system for studying the structure-property relationships in conjugated materials. The presence of the hydroxyl group also offers a site for attaching the molecule to surfaces or incorporating it into larger molecular assemblies.

Precursors for Polymer Design with Tunable Properties

Polymers with conjugated backbones are a major class of materials used in organic electronics. The synthesis of these polymers often involves the polymerization of smaller monomer units. This compound, with its multiple double bonds, has the potential to be used as a monomer in the synthesis of conjugated polymers. The hydroxyl group provides a point for further functionalization, which could be used to modify the properties of the resulting polymer. nih.govresearchgate.net

The properties of polymers can be tuned by controlling their molecular weight, polydispersity, and microstructure. tamu.edu For example, the stereochemistry of the polymer backbone can have a significant impact on its physical properties. tamu.edu The ability to synthesize stereoregular polymers from monomers like this compound would allow for fine-tuning of the material's properties.

Furthermore, the hydroxyl group of this compound could be used to initiate the polymerization of other monomers, leading to the formation of block copolymers with unique properties. Post-polymerization functionalization of the hydroxyl groups could also be used to introduce new functionalities into the polymer. umn.edursc.org The degradation of unsaturated polymers containing alcohol functionalities is also an area of research, with implications for recycling and sustainability. researchgate.net

Future Research Directions and Unanswered Questions

Development of Novel and Green Synthetic Methodologies

The synthesis of polyenes can be challenging due to the inherent instability of the conjugated double bond frameworks. acs.org Future research will likely focus on developing more efficient, sustainable, and stereocontrolled methods for synthesizing Hexa-1,3,5-trien-3-ol and its analogs.

A promising avenue is the expansion of iterative cross-coupling (ICC) reactions. nih.govnih.govresearchgate.netresearchgate.net This strategy, inspired by nature's iterative assembly of biomolecules like polyketides, allows for the modular and efficient construction of complex polyenes from simple building blocks. nih.govfrontiersin.org The use of B-protected haloalkenylboronic acid building blocks, such as N-methyliminodiacetic acid (MIDA) boronates, has shown remarkable success in synthesizing a wide range of polyene natural products. nih.gov These reagents are often air-stable and allow for mild, stereospecific Suzuki-Miyaura coupling reactions. acs.org Future work could focus on developing a specific set of MIDA boronate building blocks tailored for the synthesis of polyenols, including this compound. This approach would offer precise control over the geometry of each double bond and the position of the hydroxyl group.

Furthermore, there is a strong impetus to develop "green" synthetic routes that minimize waste and avoid harsh reagents. rsc.org This includes exploring biocatalytic approaches and using environmentally benign solvents. nih.gov Research into sustainable methodologies could involve leveraging renewable starting materials, such as those derived from seed oils, and employing enzymatic transformations to construct the carbon backbone and introduce the hydroxyl functionality. google.comnih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Advantages | Challenges & Future Directions |

| Iterative Cross-Coupling (e.g., with MIDA boronates) | High modularity, stereocontrol, mild reaction conditions, use of stable intermediates. acs.orgnih.gov | Development of specific building blocks for polyenols; optimization of coupling conditions for alcohol-containing substrates. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction profiles. rsc.org | Identifying suitable green solvents and catalysts; integrating green principles into multistep syntheses. |

| Metathesis Reactions | Efficient C=C bond formation. | Catalyst sensitivity; control of stereochemistry in polyene systems. |

| Traditional Olefination (e.g., Wittig, Horner-Wadsworth-Emmons) | Well-established methods. | Generation of stoichiometric byproducts; often requires harsh conditions; stereoselectivity can be challenging. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

The conjugated system in this compound suggests a rich photochemistry, likely involving electrocyclic reactions and photoisomerization. Understanding the intricate details of these ultrafast processes requires sophisticated spectroscopic techniques capable of capturing molecular dynamics on the femtosecond timescale. researchgate.netarxiv.org

Future research will heavily rely on time-resolved spectroscopic methods to provide real-time mechanistic insights. Techniques like femtosecond transient absorption spectroscopy and femtosecond soft X-ray spectroscopy have been instrumental in studying analogous systems, such as the electrocyclic ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904). escholarship.orgconsensus.appnih.gov These studies have allowed researchers to directly observe the valence electronic structure of transient intermediate states, such as the pericyclic minimum, which exist for mere tens to hundreds of femtoseconds. escholarship.orgnih.gov

Applying these techniques to this compound could answer fundamental questions about its photoreactivity. For instance, how does the hydroxyl group influence the excited-state lifetime and the reaction pathways compared to the parent hydrocarbon, 1,3,5-hexatriene? Femtosecond X-ray scattering could even provide structural snapshots of the molecule as it traverses the excited-state potential energy surface, offering a "molecular movie" of the reaction. aps.org

Table 2: Advanced Spectroscopic Techniques for Studying this compound Dynamics

| Technique | Information Gained | Timescale | Relevance to this compound |

| Femtosecond Transient Absorption Spectroscopy | Electronic state lifetimes, identification of transient species, reaction kinetics. researchgate.net | Femtoseconds to picoseconds | Mapping the decay pathways from the initially excited state and identifying short-lived intermediates. |

| Femtosecond Soft X-ray Spectroscopy | Valence electronic structure of transient states, orbital mixing. escholarship.orgnih.gov | Femtoseconds | Directly probing the electronic changes around the carbon atoms and the hydroxyl group during a photochemical reaction. |

| Time-Resolved Photoelectron Spectroscopy | Evolution of electronic states, ionization potentials of intermediates. | Femtoseconds | Tracking the energy of molecular orbitals in real-time as the molecule isomerizes or reacts. |

| Ultrafast X-ray Scattering | Time-dependent molecular structure, bond breaking and formation. aps.org | Femtoseconds | Creating a real-space depiction of the structural changes during photochemical processes like ring-closing or isomerization. |

Exploration of Bio-Inspired Synthesis and Enzymatic Transformations

Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. frontiersin.org Bio-inspired and enzymatic approaches for the synthesis of this compound are a burgeoning area of research with significant potential for producing enantiomerically pure compounds under mild, environmentally friendly conditions. researchgate.net

A key area of future investigation is the use of enzymes for the stereoselective synthesis of unsaturated alcohols. researchgate.netrsc.org There are several established enzymatic strategies for producing chiral alcohols, including the asymmetric reduction of carbonyl compounds and the enantioselective hydrolysis of epoxides. rsc.org For a molecule like this compound, research could focus on identifying or engineering enzymes, such as alcohol dehydrogenases or hydratases, that can act on a corresponding ketone or a more unsaturated precursor. nih.gov For example, a photoenzymatic cascade, combining the action of an enzyme with a light-dependent step, could offer novel synthetic routes from renewable fatty acid precursors. researchgate.net

Furthermore, the broader field of biocatalytic production of polyphenolic compounds offers valuable insights. nih.govelsevierpure.com While this compound is not a traditional polyphenol, the enzymatic machinery for building complex natural products, often involving iterative C-C bond formation, can serve as inspiration. frontiersin.org Future work might involve genome mining to discover novel enzymes or engineering entire metabolic pathways in microbial hosts for the de novo biosynthesis of polyenols from simple feedstocks like glucose. nih.govnih.gov

Deeper Theoretical Insights into Excited State Dynamics and Photoreactivity

Concurrent with experimental advances, a deeper theoretical understanding of the electronic structure and excited-state dynamics of this compound is crucial. Computational chemistry provides a powerful lens to interpret experimental data and predict photochemical behavior. rsc.org

Future theoretical work will likely employ high-level ab initio methods to map the potential energy surfaces of the ground and excited electronic states. acs.org Such calculations can elucidate the pathways of photochemical reactions, identify key transition states, and characterize conical intersections, which are critical for understanding non-adiabatic transitions and the efficiency of photochemical processes. aps.org For polyene systems, accurately describing electron correlation is essential, and methods beyond standard density functional theory are often required to correctly order the excited states. arxiv.orgpnas.org

Key unanswered questions that can be addressed theoretically include:

What is the precise nature of the lowest singlet excited states (1Bu-like and 2Ag-like states) and how does the hydroxyl group affect their energy ordering and character?

How does the conformation of the polyene chain influence the absorption spectrum and the subsequent photoreactivity?

What are the quantum yields for competing photochemical processes, such as E/Z isomerization, electrocyclic ring closure, and fluorescence?

Can theoretical models predict how substitutions on the polyene backbone would tune its photophysical properties for specific applications?

These computational investigations will be vital for a rational interpretation of ultrafast spectroscopic data and for guiding the design of new molecules with desired photochemical functions. nih.gov

Design of Stable Derivatives for Specific Applications

The high reactivity and potential instability of polyenes can limit their practical applications. wikipedia.org A significant area for future research is the design and synthesis of stabilized derivatives of this compound with tailored properties for specific functions.

Drawing inspiration from the extensive work on polyene antibiotics like Amphotericin B, researchers can explore chemical modifications to enhance stability and introduce new functionalities. mdpi.comnih.govdntb.gov.uaresearchgate.netnih.gov Strategies could include:

Introducing bulky substituents: Steric hindrance can restrict conformational freedom and protect the polyene chain from degradation.

Incorporation into macrocycles: Constraining the polyene within a larger ring structure can significantly improve its stability.

Glycosylation: Attaching sugar moieties to the hydroxyl group can improve aqueous solubility and potentially modulate biological activity.

Amidation/Esterification: Converting the hydroxyl group to an ester or introducing amide functionalities elsewhere in the molecule could alter its chemical properties and interactions with biological targets. researchgate.net

The potential applications for such derivatives are broad. The conjugated system suggests utility in materials science as organic chromophores or components of conductive polymers. wikipedia.org The presence of a hydroxyl group provides a handle for covalent attachment to surfaces or other molecules. Furthermore, many natural polyenes possess potent biological activities, and derivatives of this compound could be explored as novel therapeutic agents. wikipedia.orgnih.gov For instance, the ability of some polyenes to interact with cell membranes suggests potential as antifungal or antimicrobial agents. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.